

## Protocol for Efficacy Testing of IR3535 Against Anopheles Mosquitoes

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Compound of Interest		
Compound Name:	Insect Repellent M 3535	
Cat. No.:	B1232614	Get Quote

Application Note & Protocol: AN-IR3535-ANOPH-V1.0

### Introduction

This document provides detailed protocols for laboratory and semi-field testing of the efficacy of IR3535 (Ethyl butylacetylaminopropionate) as a topical repellent against Anopheles mosquitoes, the primary vectors of malaria. These guidelines are intended for researchers, scientists, and professionals involved in the development and evaluation of insect repellents. The protocols are based on established methods, including those recommended by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[1][2][3]

IR3535 is a synthetic insect repellent with a favorable safety profile.[4] Its mode of action is thought to involve the modulation of mosquito olfactory receptors, potentially by masking human odors and thus preventing mosquitoes from recognizing a host.[5][6][7] Efficacy testing is crucial to determine the protective duration and effective concentration of IR3535 formulations.

# **General Laboratory and Mosquito Rearing Conditions**

Consistent and standardized rearing of Anopheles mosquitoes is fundamental to the reliability of repellent efficacy testing.



## **Mosquito Species**

Anopheles gambiae s.l. is a primary vector for malaria and a relevant species for testing.
 Other medically important Anopheles species can also be used.

## **Rearing Protocol**

- Insectary Conditions: Maintain the insectary at a temperature of 27°C (± 2°C) and relative humidity of 80% (± 10%).[8][9] A photoperiod of 12:12 hours (light:dark) or 14:10 hours should be established to simulate natural conditions.[8][9]
- Larval Rearing: Rear larvae in trays with distilled or deionized water at a density of approximately 1 larva per 2 cm<sup>2</sup> of water surface to ensure consistent development.[10] Feed larvae with a finely ground mixture of fish food, liver powder, or yeast.
- Pupal Collection: Collect pupae and place them in a cup inside an adult emergence cage.
- Adult Maintenance: House adult mosquitoes in cages (e.g., 30x30x30 cm) and provide them with a 10% sucrose solution ad libitum.[8][9][11]
- Blood-Feeding: To produce eggs, female mosquitoes (3-5 days post-emergence) require a blood meal.[11] This can be provided through an artificial membrane feeding system using animal or human blood, or by using a restrained live host where ethically approved.[8][11]
- Oviposition: Place a moist substrate, such as a filter paper-lined cup with water, inside the cage for egg-laying two days after the blood meal.[8][9]

## **Efficacy Testing Methodologies**

A variety of assays can be employed to evaluate the efficacy of IR3535. The choice of method depends on the specific research question (e.g., contact repellency, spatial repellency).

## **Arm-in-Cage Test (Contact Repellency)**

This is a standard and widely used method to determine the complete protection time (CPT) of a topical repellent.[1][3][12]

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Objective: To measure the duration of complete protection against biting from host-seeking female mosquitoes.

#### Materials:

- Test cages (e.g., 40x40x40 cm)[3]
- 200-250 nulliparous, host-seeking female Anopheles mosquitoes (5-10 days old), starved for at least 4 hours.[3][12]
- IR3535 test formulations (e.g., lotions, sprays) at various concentrations.
- Control substance (e.g., ethanol or the formulation base without the active ingredient).
- Human volunteers (recruited under approved ethical guidelines).
- · Protective gloves.

#### Protocol:

- Recruit and screen human volunteers. Volunteers should avoid using any scented products on the day of testing.
- Apply a standardized dose of the IR3535 formulation (e.g., 1.0 mL per 600 cm²) evenly to a
  defined area of a volunteer's forearm (e.g., from wrist to elbow).[13] The other arm can be
  used as an untreated control or for testing a different formulation. The hand should be
  protected with a glove.
- At 30-minute intervals, the volunteer will insert the treated forearm into the cage of mosquitoes for a 3-minute exposure period.[3][12]
- Record the number of mosquito landings and probes (attempts to bite).
- The test is concluded for a specific formulation when the first confirmed bite occurs. A confirmed bite is typically defined as one bite followed by another within the same or next exposure period.[3]



 The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.[3][12]

# Excito-Repellency Chamber Assay (Spatial and Contact Repellency)

This assay helps to distinguish between the irritant (excito) and non-contact repellent (spatial) effects of a chemical.[14][15][16]

Objective: To measure the ability of IR3535 to induce escape behavior in mosquitoes, with and without direct contact with the treated surface.

#### Materials:

- Excito-repellency test box with an exposure chamber and a receiving cage connected by a portal.[15][16]
- Treated papers (with IR3535) and control papers (solvent only).
- A screened insert to prevent physical contact with the treated paper for non-contact testing.
   [15][16]
- 25 female Anopheles mosquitoes per chamber.[15][16]

#### Protocol:

- Line the exposure chamber with either IR3535-treated paper or control paper.
- For non-contact repellency, place the screened insert inside the chamber.
- Introduce 25 female mosquitoes into the exposure chamber and allow them to acclimatize for a specified period with the escape portal closed.[14]
- Open the portal and record the number of mosquitoes that escape into the receiving cage at 1-minute intervals for a set duration (e.g., 30 minutes).[15][17]
- Calculate the escape rate for both contact and non-contact setups and compare it to the control.



## **Data Presentation and Analysis**

All quantitative data should be summarized for clear interpretation and comparison.

**Arm-in-Cage Test Data** 

Formulation (Concentration )	Volunteer ID	Complete Protection Time (CPT) in Minutes	Mean CPT (Minutes)	Standard Deviation
IR3535 (10%)	1	420	435	21.2
2	450			
3	435	_		
IR3535 (20%)	1	600	610	14.1
2	620			
3	610			
Control (Ethanol)	1	2	2.3	0.6
2	3			
3	2	_		

Fictional data for illustrative purposes.

# Field Efficacy Data of IR3535 against Anopheles gambiae s.l.

The following table is based on a field study comparing the efficacy of different repellents.[18] [19][20]



Repellent	95% Effective Dosage (ED95) (μg/cm²)	Half-life on Skin (hours)
IR3535	212.4	2.9
DEET	94.3	2.9
KBR 3023 (Picaridin)	81.8	4.1

Data from Costantini et al. field evaluation.[18][19][20]

### **Visualizations**

## **Experimental Workflow: Arm-in-Cage Test**

Caption: Workflow for the Arm-in-Cage repellent efficacy test.

## **Proposed Signaling Pathway for IR3535 Action**

The exact mechanism of IR3535 is still under investigation, but evidence suggests it functions by disrupting the mosquito's olfactory system, making the host's scent profile unrecognizable. [5][6][7] This is in contrast to repellents that may activate specific olfactory receptor neurons (ORNs).[6][21]

Caption: Proposed mechanism of IR3535 action on mosquito olfaction.

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